Abemaciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Abemaciclib mechanism of action CDK4/6 inhibition

Core Mechanism of CDK4/6 Inhibition

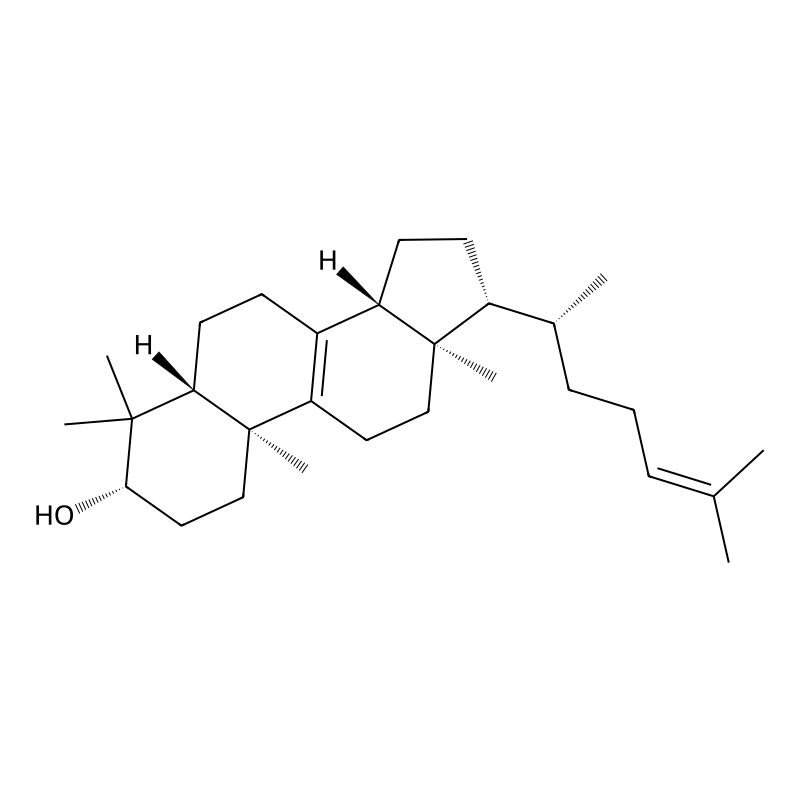

Abemaciclib targets the cyclin D-CDK4/6-INK4-retinoblastoma (Rb) pathway, a key regulator of the cell cycle G1 to S phase transition [1] [2]. For a visual summary of this core mechanism, see the diagram below:

This compound inhibits CDK4/6, blocking Rb phosphorylation and cell cycle progression.

This specific mechanism results in potent and selective inhibition, with this compound showing greater potency against CDK4/cyclin D1 than CDK6/cyclin D1 complexes [3] [2]. Its therapeutic effect is highly dependent on intact Rb protein functionality [3].

Quantitative Profile and Comparison

This compound's distinct pharmacological characteristics are summarized in the table below, which includes comparative data for other approved CDK4/6 inhibitors.

Table 1: Comparative Profile of Approved CDK4/6 Inhibitors [3] [2]

| Parameter | This compound | Palbociclib | Ribociclib |

|---|---|---|---|

| IC₅₀ (CDK4/Cyclin D1) | 2 nM | 11 nM | 10 nM |

| IC₅₀ (CDK6/Cyclin D2) | ~10 nM | 15 nM | 39 nM |

| Primary Toxicity | Diarrhea, GI distress | Neutropenia | Neutropenia |

| Dosing Schedule | Continuous (Twice Daily) | 21 days on/7 days off | 21 days on/7 days off |

| Blood-Brain Barrier Penetration | Moderate (Kp,uu ~0.03) [3] | Low (Kp,uu ~0.01) [3] | Moderate (Kp,uu ~0.12) [3] |

This compound's continuous dosing schedule is enabled by a more manageable hematological toxicity profile, though it carries a higher incidence of gastrointestinal effects [3]. It also demonstrates modest activity against other kinases like CDK9 [3] [2], which may contribute to its distinct efficacy and toxicity profile.

Additional Mechanisms of Action

Beyond direct cell cycle arrest, research reveals that this compound enhances anti-tumor immunity [4] [2]. The diagram below illustrates these immunomodulatory effects:

This compound enhances anti-tumor immunity through senescence and immune pathway modulation.

These immunomodulatory effects can create a more favorable tumor microenvironment and provide a rationale for combining this compound with immune checkpoint inhibitors [4].

Key Experimental Methodologies

Key experimental approaches for studying this compound's mechanism of action include:

- In Vitro Kinase Assays: Determine IC₅₀ values by measuring this compound's inhibition of CDK4/6 kinase activity using purified cyclin D-CDK4/6 complexes and a substrate like Rb [3] [2]

- Cell-Based Proliferation Assays: Assess functional impact by treating Rb-proficient cancer cell lines and evaluating proliferation, cell cycle arrest via flow cytometry, and Rb phosphorylation status via western blotting [1] [2]

- In Vivo Xenograft Models: Use mouse models implanted with human tumor cells to evaluate this compound's ability to inhibit tumor growth, often in combination with endocrine therapy [2]

- Immune Profiling Experiments: Isolate tumor-infiltrating lymphocytes from treated models to analyze changes in T-cell populations and activation markers, and measure cytokine/chemokine levels [2]

Key Distinctions of this compound

- Greater potency against CDK4/cyclin D1 compared to other inhibitors [3] [2]

- Continuous dosing schedule due to a differentiated safety profile [3]

- Demonstrated single-agent activity in clinical trials [1] [2]

- Enhanced blood-brain barrier penetration, showing potential for treating brain metastases [2]

References

- 1. A narrative review of the clinical development of CDK4/6 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a CDK4/6 inhibitor for the treatment of HR+/HER2 [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitors: The mechanism of action may not be as ... [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibitors in breast cancer therapy: mechanisms of ... [frontiersin.org]

Abemaciclib Core Pharmacokinetics and CYP3A4 Metabolism

The diagram below outlines the primary metabolic pathway of abemaciclib.

This compound is metabolized by CYP3A4 into active species M2, M20, and M18 [1] [2].

- Primary Metabolic Route: In vitro and human disposition studies demonstrate that this compound is almost exclusively cleared by CYP3A4 (over 99% of CYP-mediated metabolism), with negligible contribution from CYP3A5 [1] [2].

- Active Metabolites: The oxidative metabolites M2, M20, and M18 are present in significant concentrations in plasma and contribute to the overall pharmacological activity. When considering the combined potency-adjusted unbound exposure, these active species account for a substantial portion of the total drug activity [1] [2].

- Elimination: The drug and its metabolites are predominantly eliminated via hepatic metabolism and biliary excretion, with some involvement of sulfate conjugation [2].

Quantitative Clinical Effects of CYP3A4 Modulators

The following tables summarize the quantitative effects of various CYP3A4 modulators on the systemic exposure (AUC) of this compound and its potency-adjusted unbound active species, as predicted and confirmed by PBPK models and clinical studies [1] [2].

Table 1: Effect of CYP3A4 Inhibitors on this compound Exposure

| Inhibitor (Strength) | Example Drugs | Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species) |

|---|---|---|

| Strong | Clarithromycin (observed) | 2.5-fold increase [1] [2] |

| Itraconazole (predicted) | 3.78-fold increase [1] [2] | |

| Ketoconazole (predicted) | 7.15-fold increase [1] [2] | |

| Moderate | Verapamil (predicted) | 1.62-fold increase [1] [2] |

| Diltiazem (predicted) | 2.37-fold increase [1] [2] |

Table 2: Effect of CYP3A4 Inducers on this compound Exposure

| Inducer (Strength) | Example Drugs | Predicted/Observed Change in AUC (Potency-Adjusted Unbound Active Species) |

|---|---|---|

| Strong | Rifampin (observed) | 77% decrease [1] [2] |

| Moderate/Weak | Efavirenz (predicted) | 52% decrease [1] [2] |

| Bosentan (predicted) | 42% decrease [1] [2] | |

| Modafinil (predicted) | 29% decrease [1] [2] |

Key Experimental Models and Protocols

The data above is derived from specific experimental models. Here are the methodologies for two key in vitro approaches cited in the research.

1. In Vitro Metabolic Stability and Inhibition Screening [3]

- System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

- Incubation: The reaction mixture contained liver microsomes (0.3 mg/mL for RLM, 0.2 mg/mL for HLM) and this compound at various concentrations (e.g., 0.5–40 μM for RLM) in phosphate-buffered saline (PBS, pH 7.4).

- Reaction Initiation: The metabolic reaction was started by adding 1 mM NADPH after a 5-minute pre-incubation at 37°C.

- Termination and Analysis: After a 20-minute incubation, the reaction was stopped with ice-cold acetonitrile. The samples were vortexed, centrifuged, and the supernatant was analyzed using LC-MS/MS to quantify metabolite formation (M2, M20).

- Inhibition Screening: Potential inhibitors were screened by adding a fixed concentration (e.g., 100 μM) of the test compound to the system and measuring the reduction in metabolite formation rate.

2. Enzyme Kinetic Analysis with Recombinant CYP3A4 Variants [3] [4]

- Enzyme Source: Recombinant CYP3A4.1 (wild-type) and various variant baculosomes (e.g., CYP3A4.28, .30) co-expressed with cytochrome b5.

- Incubation: The mixture contained 0.5 pmol of CYP3A4 enzyme, 2.5 μg of cytochrome b5, and a range of ziprasidone concentrations (0.1–25 μM) in PBS, incubated for 20 minutes.

- Analysis: The reaction was stopped with ACN, and the formation of the sulfoxide metabolite was quantified using LC-MS/MS.

- Data Application: This method determines the Michaelis-Menten kinetics (Km, Vmax) for different CYP3A4 genetic variants, revealing how polymorphisms can lead to stratified metabolism and differential responses to inhibitors [3] [4].

Research Implications and Forward Planning

- Informing Dosing Recommendations: The developed PBPK model, which incorporates the impact on active metabolites, is used directly to create dosing guidelines for patients taking this compound with CYP3A4 perpetrators [1]. This may involve dose reduction with strong inhibitors or dose increase with inducers.

- This compound as a Perpetrator: Unlike its role as a victim of CYP-mediated interactions, a clinical drug cocktail study found that This compound does not have a clinically meaningful effect on the pharmacokinetics of substrates of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 [5]. This simplifies its co-administration with other drugs.

- Role of Genetic Variability: Emerging research highlights that genetic polymorphisms (e.g., CYP3A4*28, *30) can substantially alter the catalytic activity of the enzyme towards this compound, contributing to inter-individual variability in metabolic profiles and therapeutic efficacy [3] [4].

References

- 1. Predicting Clinical Effects of CYP Modulators on 3 and... A 4 this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting Clinical Effects of CYP3A4 Modulators on ... [pmc.ncbi.nlm.nih.gov]

- 3. CYP3A4 activity variations can lead to stratified metabolism ... [sciencedirect.com]

- 4. CYP3A4 activity variations can lead to stratified metabolism ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Does Not Have a Clinically Meaningful Effect ... [sciencedirect.com]

Comprehensive Technical Review: Abemaciclib-Induced Cellular Senescence and Apoptosis Mechanisms

Introduction to Abemaciclib and CDK4/6 Inhibition

This compound (commercially known as Verzenio) is an orally-administered, selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has transformed treatment paradigms for hormone receptor-positive (HR+) breast cancer and shows promise for other malignancies. As a targeted therapeutic, this compound specifically disrupts the CDK4/6-cyclin D-Rb-E2F signaling axis, a critical pathway governing the G1 to S phase transition in the cell cycle. Unlike other CDK4/6 inhibitors (palbociclib and ribociclib), this compound demonstrates a distinct pharmacological profile characterized by greater selectivity for CDK4 over CDK6, increased potency, and the ability to inhibit additional kinases including CDK2, CDK9, and PIM kinases at clinically relevant concentrations. This broader kinase inhibition profile may contribute to its unique efficacy in inducing not only cell cycle arrest but also significant senescence and apoptosis in susceptible cancer cells [1] [2].

The clinical significance of this compound continues to expand based on robust trial evidence. In the landmark monarchE trial for high-risk early breast cancer, adjuvant this compound combined with endocrine therapy demonstrated a statistically significant overall survival benefit (15.8% risk reduction in death) in addition to previously reported improvements in invasive disease-free survival. With a median follow-up of 76 months, the 7-year overall survival rates were 86.8% with this compound-endocrine therapy versus 85.0% with endocrine therapy alone, representing an absolute difference of 1.8% [3] [4]. These findings establish this compound as the first CDK4/6 inhibitor to show a statistically significant overall survival benefit in the adjuvant setting for high-risk early breast cancer, highlighting its profound impact on cancer biology and patient outcomes.

Molecular Mechanisms of Action

Core Cell Cycle Inhibition

The primary mechanism of this compound centers on its selective inhibition of CDK4/6 kinases, which play pivotal roles in cell cycle progression through the G1 phase. In hormone receptor-positive breast cancer cells, estrogen receptor signaling directly upregulates cyclin D1 expression, forming active complexes with CDK4/6 that drive cell cycle progression. These activated complexes phosphorylate the retinoblastoma (Rb) tumor suppressor protein, leading to partial derepression of E2F transcription factors and subsequent expression of genes required for S phase entry, including cyclin E. The cyclin E-CDK2 complex then completes Rb hyperphosphorylation, establishing an irreversible commitment to DNA replication and cell division [5] [1].

This compound exerts its cytostatic effect by competitive binding to the ATP-binding pockets of CDK4 and CDK6, preventing the phosphorylation of Rb protein. Recent structural studies reveal that this compound predominantly binds to inactive monomeric CDK4/6, preventing the formation of stable cyclin D-CDK4/6-p21/p27 complexes rather than directly inhibiting pre-formed active complexes. This unique mechanism leads to redistribution of p21 and p27, natural CDK inhibitors that then bind to and inhibit CDK2 activity, creating a dual blockade of both CDK4/6 and CDK2 signaling. The net result is maintained Rb hypophosphorylation, persistent E2F repression, and irreversible G1 cell cycle arrest in Rb-proficient cancer cells [1].

Senescence Induction Pathways

Beyond transient cell cycle arrest, this compound promotes a stable senescence-like state characterized by permanent growth arrest despite mitogenic stimulation. This senescent phenotype manifests through distinct morphological changes including cellular enlargement, flattening, and increased senescence-associated β-galactosidase (SA-β-Gal) activity. The senescence program is primarily mediated through maintained Rb hypophosphorylation and activity, but also involves reduced phosphorylation of the FOXM1 transcription factor and DNA methyltransferase 1 (DNMT1), both identified as direct CDK4/6 substrates. These phosphorylation changes trigger extensive epigenetic remodeling characterized by redistribution of repressive chromatin marks and reorganization of heterochromatin into senescence-associated heterochromatin foci (SAHF) [1].

The following diagram illustrates the core molecular mechanism of this compound-induced senescence and apoptosis:

This compound inhibits CDK4/6, preventing Rb phosphorylation and E2F-mediated cell cycle progression, while promoting senescence and apoptosis through distinct pathways.

The senescence-associated secretory phenotype (SASP) induced by this compound exhibits context-dependent effects. While traditionally associated with chronic inflammation and tumor progression, evidence suggests that this compound-induced SASP may promote anti-tumor immune responses through enhanced antigen presentation and recruitment of immune effector cells. This immunomodulatory effect provides rationale for combining CDK4/6 inhibitors with immune checkpoint blockers, though the precise composition of the SASP induced by this compound requires further characterization [6] [1].

Apoptosis Induction Mechanisms

This compound demonstrates a unique capacity among CDK4/6 inhibitors to induce significant apoptosis in susceptible cancer models, particularly at higher concentrations (>0.3 µM). In prostate cancer cells, this compound treatment triggers mitochondrial-mediated apoptosis through depolarization of mitochondrial membrane potential and generation of reactive oxygen species (ROS). This is accompanied by caspase cascade activation and increased expression of pro-apoptotic proteins while simultaneously decreasing anti-apoptotic proteins. The extent of apoptotic response varies between cell lines, with hormone-independent PC-3 prostate cancer cells demonstrating greater sensitivity than AR-mutant LNCaP cells, suggesting lineage-specific susceptibility [7].

The mechanisms underlying this compound's enhanced pro-apoptotic activity compared to other CDK4/6 inhibitors appear multifactorial. Its ability to inhibit CDK9 - a key regulator of RNA polymerase II and short-lived anti-apoptotic proteins like MCL-1 - may lower apoptotic thresholds in cancer cells. Additionally, this compound's off-target inhibition of PIM kinases disrupts parallel survival signaling pathways, further sensitizing cells to apoptosis. This multifaceted activity creates a synthetic lethal interaction in certain genetic contexts, particularly in RB-proficient cancers with specific oncogenic dependencies [8] [1].

Experimental Evidence Across Cancer Models

Breast Cancer Findings

In ER+ breast cancer models, this compound induces a senescence-like state characterized by durable cell cycle arrest and distinct morphological changes. Compared to palbociclib and ribociclib, this compound demonstrates superior potency in provoking not only G1 arrest but also G2/M phase accumulation at higher concentrations. This unique cell cycle effect correlates with its ability to induce apoptosis more effectively than other CDK4/6 inhibitors. Transcriptomic analyses reveal that this compound treatment promotes differential gene expression involving not only cell cycle regulators but also inflammatory and stress response pathways that may contribute to the senescence phenotype [8] [1].

Resistance development studies provide additional insights into this compound's mechanisms. Chronic exposure of ER+ breast cancer cells (MCF7 and T47D) to increasing this compound concentrations generates resistant populations that exhibit compensatory upregulation of alternative cell cycle regulators, particularly PLK1 and Aurora kinase B, which drive G2/M progression. These resistant cells display aggressive phenotypes including enhanced spheroid formation, invasion capacity, and proliferation despite CDK4/6 inhibition. This adaptive resistance mechanism highlights the robustness of cell cycle regulatory networks and identifies potential targets for combination therapies [8].

Prostate Cancer Evidence

In prostate cancer models, this compound demonstrates significant anti-proliferative activity against both androgen receptor-mutant LNCaP and AR-negative PC-3 cells, with more profound effects observed in the PC-3 lineage. Treatment with this compound induces cytoplasmic vacuolization and triggers mitochondrial-mediated apoptosis through ROS generation and mitochondrial membrane depolarization. Molecular analyses show that this compound upregulates expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, creating a favorable balance for cell death execution. These findings support the potential therapeutic utility of this compound in metastatic castration-resistant prostate cancer (mCRPC), particularly in tumors with intact Rb function [7].

Table 1: Quantitative Effects of this compound on Prostate Cancer Cells

| Parameter | LNCaP Cells | PC-3 Cells | Measurement Method |

|---|---|---|---|

| Growth Inhibition (IC50) | ~1.0 µM | ~0.5 µM | WST-1 assay |

| Apoptotic Induction | Moderate | Significant | Annexin V staining |

| Mitochondrial Membrane Depolarization | Present | Profound | JC-1 staining |

| ROS Generation | Moderate | High | DCFDA assay |

| Cytoplasmic Vacuoles | Numerous | Few | Microscopy |

Additional Cancer Contexts

Emerging evidence suggests this compound's senescent and apoptotic effects extend beyond breast and prostate cancers. In head and neck squamous cell carcinomas (HNSCC), this compound and other CDK4/6 inhibitors can trigger therapy-induced senescence through similar Rb-dependent mechanisms. The unique epigenetic remodeling capacity of this compound may be particularly relevant in this context, as HNSCCs frequently harbor alterations in chromatin regulatory genes. Additionally, the combination of this compound with senolytic agents - drugs that selectively eliminate senescent cells - represents a promising strategy to prevent potential tumor-promoting effects of SASP while leveraging the growth-arresting benefits of senescence induction [6].

A phase Ib/II clinical trial investigating this compound combined with paclitaxel in CDK4/6-activated solid tumors demonstrated moderate clinical benefit with an overall response rate of 7.4% and clinical benefit rate of 66.7%. Importantly, molecular profiling identified a "poor genetic status" subgroup characterized by mutations in key signaling pathways (RAS, Wnt, PI3K, and NOTCH) and/or CCNE amplification that correlated with inferior outcomes. These findings highlight the importance of patient selection biomarkers for optimizing this compound therapy across different cancer types [9].

Resistance Mechanisms

Despite initial effectiveness, acquired resistance to this compound inevitably develops through diverse molecular adaptations. The most well-characterized mechanisms include:

- Rb Loss or Inactivation: Complete loss of Rb function renders this compound ineffective, as Rb is essential for CDK4/6 inhibitor-mediated cell cycle arrest [1].

- Cyclin E Amplification/CDK2 Hyperactivation: Elevated cyclin E-CDK2 activity can bypass CDK4/6 dependency by providing alternative Rb phosphorylation capacity [8].

- CDK6 Overexpression: Resistance models demonstrate that CDK6 upregulation can compensate for CDK4 inhibition, though this compound's dual CDK4/6 targeting mitigates this mechanism compared to more CDK4-selective inhibitors [8].

- Alternative Kinase Upregulation: Persistent CDK4/6 inhibition triggers compensatory increases in PLK1 and Aurora kinase B expression, driving G2/M phase progression and resistance [8].

- Epigenetic Adaptations: Chronic this compound exposure selects for cells with altered chromatin organization and DNA methylation patterns that reactivate pro-proliferative signaling [6].

The following diagram illustrates key resistance pathways to this compound:

Multiple molecular mechanisms can confer resistance to this compound, including Rb loss, cyclin E-CDK2 activation, and upregulation of alternative kinases.

Transcriptomic profiling of resistant cells reveals distinct pathway enrichment patterns, particularly upregulation of TGF-β signaling and extracellular matrix organization genes, suggesting a possible epithelial-mesenchymal transition component to resistance. Additionally, resistant cells demonstrate cross-resistance to other CDK4/6 inhibitors, indicating shared escape mechanisms. However, these resistant populations maintain sensitivity to PLK1 and Aurora kinase B inhibitors, revealing potential therapeutic strategies to overcome resistance [8].

Technical Methodologies for Experimental Analysis

Core Senescence and Apoptosis Assays

Comprehensive evaluation of this compound-induced senescence requires multiple complementary approaches:

- Senescence-Associated β-Galactosidase Staining: The most widely used senescence biomarker, detected at pH 6.0 using X-gal substrate, reveals increased lysosomal β-galactosidase activity in senescent cells [6].

- Morphological Analysis: Senescent cells exhibit characteristic flattened and enlarged morphology best visualized through phase-contrast microscopy following treatment [1].

- Cell Cycle Profiling: DNA content analysis via propidium iodide staining and flow cytometry quantifies G1 phase accumulation and assesses cell cycle distribution [7] [8].

- SASP Factor Measurement: Multiplex ELISA or cytokine arrays quantify secreted factors (IL-6, IL-8, MMPs) characteristic of the senescence-associated secretory phenotype [6].

Apoptosis assessment employs complementary techniques:

- Annexin V/Propidium Iodide Staining: Flow cytometric analysis distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [7].

- Caspase Activity Assays: Fluorometric or colorimetric substrates measure activation of executioner caspases-3/7 and initiator caspases-8/9 [7].

- Mitochondrial Membrane Potential (ΔΨm): JC-1 or TMRE staining detects depolarization events preceding apoptosis, analyzed via flow cytometry or fluorescence microscopy [7].

- DNA Fragmentation Analysis: TUNEL assay detects endonucleolytic DNA cleavage characteristic of apoptotic cells [7].

Molecular Analyses

Mechanistic studies require evaluation of key signaling pathways:

- Western Blotting: Essential for monitoring Rb phosphorylation status, CDK4/6 expression, and apoptosis regulators (Bcl-2 family, PARP cleavage) [7] [8].

- RNA Sequencing: Transcriptome-wide profiling identifies differentially expressed genes and pathways involved in senescence execution and escape mechanisms [8].

- Reactive Oxygen Species Detection: Fluorescent probes (DCFDA, DHE) measure oxidative stress contributions to senescence and apoptosis [7].

- Immunofluorescence Microscopy: Spatial analysis of protein localization and activation, particularly for γH2AX (DNA damage) and lamin B1 (nuclear envelope integrity) [6].

Table 2: Technical Assays for Evaluating this compound Mechanisms

| Process | Key Assays | Critical Readouts | Technical Considerations |

|---|---|---|---|

| Senescence | SA-β-Gal staining | Blue chromogenic precipitate at pH 6.0 | Avoid confluent cultures; confirm with other markers |

| Morphological analysis | Cell area and flatness | Phase-contrast microscopy; quantitative image analysis | |

| SASP quantification | IL-6, IL-8, MMP-3 secretion | Conditioned media collection; multiplex platforms | |

| Apoptosis | Annexin V/PI | Phosphatidylserine externalization | Process immediately after staining; include viability controls |

| Caspase activity | Cleavage of specific substrates | Optimize substrate concentration; measure kinetics | |

| Mitochondrial potential | ΔΨm collapse (JC-1 red→green shift) | Use CCCP as positive control; avoid excessive staining | |

| Cell Cycle | Propidium iodide DNA staining | G1 population increase | Fixation quality critical; analyze modulation index |

| Pathway Analysis | Western blotting | Rb phosphorylation, cleaved PARP | Phosphoprotein-friendly buffers; appropriate normalization |

Experimental Models

Appropriate model selection is crucial for studying this compound mechanisms:

- 2D Monolayer Cultures: Standard approach for initial efficacy assessment and mechanistic studies [7].

- 3D Spheroid Models: Better recapitulate tumor architecture and drug penetration; resistant cells often show enhanced spheroid formation capacity [8].

- Resistance Development Models: Chronic exposure to increasing this compound concentrations (typically over 6-8 months) generates resistant lines for studying adaptation mechanisms [8].

- Xenograft Models: In vivo validation using immunocompromised mice bearing Rb-proficient tumors [1].

Clinical Translation and Therapeutic Applications

Clinical Trial Evidence

The transition from mechanistic understanding to clinical application is well-established for this compound. In the metastatic breast cancer setting, the Monarch 2 trial demonstrated that this compound combined with fulvestrant significantly improved progression-free survival (16.4 vs. 9.3 months) and overall survival (46.7 vs. 37.3 months) compared to fulvestrant alone in patients with HR+/HER2- advanced breast cancer who progressed on prior endocrine therapy [2]. The Monarch 3 trial extended these findings to the first-line setting, showing significantly prolonged PFS when this compound was combined with nonsteroidal aromatase inhibitors [2].

In the adjuvant setting, the monarchE trial established this compound as a standard of care for high-risk early breast cancer. With 76 months median follow-up, this compound plus endocrine therapy reduced the risk of invasive disease-free survival events by 26.6% and distant recurrence by 25.4%, with an absolute difference in IDFS at 7 years of 6.5% (77.4% vs. 70.9%) [3] [4]. Notably, the reduction in distant recurrences translated into a significant overall survival benefit (15.8% risk reduction), making this compound the first CDK4/6 inhibitor to demonstrate an OS advantage in early breast cancer [4].

Biomarkers and Patient Selection

Optimal patient selection for this compound therapy relies on established and emerging biomarkers:

- Rb Proficiency: Essential for CDK4/6 inhibitor efficacy; Rb loss predicts primary resistance [1].

- HR Positivity: The primary indication based on endocrine sensitivity and cyclin D1 dependency [5].

- Ki-67 Index: High proliferative index may predict greater benefit, particularly in early breast cancer [3].

- CDK4/6 Pathway Activation: Amplifications in CCND1, CDK4, or CDK6 may enhance sensitivity [9].

- Absence of Resistance Markers: CCNE amplification and alterations in RAS, Wnt, PI3K, or NOTCH pathways associate with poorer outcomes [9].

Circulating tumor DNA (ctDNA) analysis emerges as a promising approach for dynamic monitoring of response and resistance development. Molecular residual disease detection via ctDNA predicts recurrence risk, while emerging resistance mutations can be identified early through serial liquid biopsies [9].

Combination Strategies

Rational combination approaches aim to enhance this compound's senescent and apoptotic effects:

- Endocrine Therapy: Synergistic combination established as standard of care; this compound overcomes common endocrine resistance mechanisms [5] [2].

- PI3K/AKT/mTOR Inhibitors: Target complementary pathways frequently activated in HR+ breast cancer; multiple clinical trials exploring these combinations [1].

- Senolytic Agents: Selective elimination of senescent cells prevents potential tumor-promoting effects of SASP while maintaining growth arrest [6].

- PLK1/Aurora Kinase Inhibitors: Target resistance mechanisms involving G2/M pathway upregulation; demonstrate efficacy in this compound-resistant models [8].

- Immunotherapy: CDK4/6 inhibition enhances tumor immunogenicity and may improve response to immune checkpoint inhibitors [5].

Conclusion and Future Perspectives

This compound represents a paradigm-shifting therapeutic that exploits cancer cell dependencies on cell cycle regulatory pathways. Its unique capacity to induce both senescence and apoptosis distinguishes it from other CDK4/6 inhibitors and contributes to its robust clinical efficacy. The molecular mechanisms involve not only canonical Rb-dependent cell cycle arrest but also epigenetic remodeling, mitochondrial perturbation, and secondary kinase inhibition.

Future research directions should focus on several key areas:

- Biomarker Refinement: Improved patient selection through integrated genomic and functional signatures

- Resistance Management: Rational combination therapies targeting escape pathways

- Senescence Modulation: Optimal integration of senolytic approaches to leverage senescence while mitigating its drawbacks

- Novel Applications: Expansion into additional cancer types with CDK4/6 pathway dependencies

- Treatment Sequencing: Optimal positioning relative to other targeted therapies and chemotherapy

The continuing evolution of this compound from metastatic to early breast cancer and potentially to other malignancies underscores the fundamental importance of cell cycle targeting in cancer therapeutics. As understanding of its mechanisms deepens, so too will opportunities to maximize its clinical benefit through personalized application and rational combinations.

References

- 1. Cellular mechanisms underlying response and resistance ... [breast-cancer-research.biomedcentral.com]

- 2. Role of this compound in primary breast cancer: a narrative ... [tbcr.amegroups.org]

- 3. This compound Plus Endocrine Therapy Provides OS Benefit ... [onclive.com]

- 4. Overall Survival with this compound in Early Breast Cancer [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress of CDK4/6 inhibitors' current practice in ... [nature.com]

- 6. Future Perspectives in Senescence-Based Therapies for ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound, a CDK4/6 inhibitor, induced ... [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of ribociclib, this compound and palbociclib ... [nature.com]

- 9. An open-label, phase IB/II study of this compound with paclitaxel ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: How Abemaciclib Inhibits the Rb Pathway

Abemaciclib is an ATP-competitive, selective inhibitor of CDK4 and CDK6. Its mechanism can be summarized in the following steps, which are also depicted in the diagram below [1] [2]:

- Normal Cell Cycle Progression: In a normal cell, external mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes.

- Rb Phosphorylation: These active complexes phosphorylate the retinoblastoma protein (Rb).

- E2F Release and S-Phase Entry: Phosphorylated Rb releases the E2F transcription factor, which then activates genes necessary for DNA synthesis and progression into the S phase of the cell cycle.

- This compound's Intervention: this compound binds to CDK4/6, inhibiting their kinase activity. This prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, leading to cell cycle arrest at the G1/S checkpoint and ultimately inhibiting cellular proliferation [1] [2].

This compound inhibits CDK4/6, preventing Rb phosphorylation and G1/S cell cycle transition.

Clinical and Preclinical Efficacy Across Cancers

The therapeutic effect of this compound is highly context-dependent, primarily determined by the cancer type and Rb protein status. The table below summarizes key efficacy data.

| Cancer Type / Context | Rb Status | Study Details | Key Efficacy Findings |

|---|---|---|---|

| HR+, HER2- Early Breast Cancer [1] | Presumed Functional | Phase 3 monarchE trial: this compound + Endocrine Therapy (ET) vs. ET alone. | Significant improvement in Invasive Disease-Free Survival (IDFS) and Overall Survival (OS); established as standard of care for high-risk, node-positive disease. |

| Metastatic Triple-Negative Breast Cancer (mTNBC) [3] | Rb-Positive (Required for enrollment) | Phase 2 trial: this compound monotherapy in pre-treated patients. | Objective Response Rate: 0%; Median Progression-Free Survival: 1.94 months; concluded lack of clinical activity despite Rb expression. |

| Pediatric Solid Tumors [4] | Not specified (Pathway often dysregulated) | Phase 1 trial: this compound + Irinotecan & Temozolomide. | Recommended Phase 2 Dose: 55 mg/m² twice daily; some antitumor activity observed (1 Complete Response, 6 Stable Disease). |

| ER+ Breast Cancer (Resistance Models) [5] | Functional (initially) | Preclinical: Generation of this compound-resistant cell lines (MCF7, T47D). | Resistant cells exhibited cross-resistance to other CDK4/6 inhibitors, upregulated PLK1 and Aurora Kinase B, and remained sensitive to inhibitors of these kinases. |

Key Experimental Protocols for Investigating this compound's Effects

For researchers studying the mechanism and resistance to CDK4/6 inhibitors like this compound, here are methodologies from recent studies.

- Generating Resistant Cell Lines: To investigate acquired resistance, ER+ breast cancer cells (e.g., MCF7, T47D) are chronically exposed to increasing doses of this compound (e.g., from 50 nM to 600 nM) over a period of several months (e.g., 8 months). Cells are maintained at each dose level for multiple generations to establish stable resistant populations [5].

- Assessing Aggressive Phenotypes: Resistant cells can be evaluated for:

- Proliferation and Cell Cycle: Using cell doubling time assays and flow cytometry to analyze progression through G1/S despite treatment [5].

- Invasion and Migration: Using transwell assays to quantify invasive capability [5].

- 3D Spheroid Formation: Culturing cells in ultra-low attachment plates with serum-free medium to model tumor growth and drug response in three dimensions [5].

- Transcriptomic Analysis: RNA sequencing (RNA-seq) of resistant versus parental cells is performed to identify differentially expressed genes and enriched pathways (e.g., GO analysis, GSEA). This approach identified upregulation of PLK1 and Aurora Kinase B in resistance [5].

Navigating Resistance and Future Directions

A primary mechanism of acquired resistance to this compound is the loss of functional Rb protein, rendering CDK4/6 inhibition irrelevant [2]. Preclinical research reveals other complex resistance pathways:

- Resistant cancer cells can activate alternative kinases like PLK1 and Aurora Kinase B, shifting dependency to the G2/M phase of the cell cycle. These cells show sensitivity to volasertib (PLK1 inhibitor) and barasertib (Aurora Kinase B inhibitor), suggesting a potential therapeutic strategy after CDK4/6 inhibitor failure [5].

- Research into novel combination therapies and the exploration of this compound's effects on the tumor microenvironment and immune response are ongoing areas of investigation to overcome resistance [2].

References

- 1. This compound Boosts Survival in High-Risk HR+, HER2- BC [oncodaily.com]

- 2. CDK4/6 Inhibitors and the Promise of Combination Therapy [pmc.ncbi.nlm.nih.gov]

- 3. A Phase II Study of this compound for Patients with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Recommended phase 2 dose for this compound in ... [sciencedirect.com]

- 5. Investigation of ribociclib, this compound and palbociclib ... [nature.com]

Molecular Basis of the FABP6-Abemaciclib Interaction

The proposed interaction between Abemaciclib and FABP6 is primarily founded on in silico evidence from a 2020 study that combined machine learning and molecular docking analyses [1] [2] [3].

- Initial Discovery: The interaction was identified through a computational drug repurposing screen. Researchers confronted 155 protein structures from a colon cancer meta-signature gene list against 81 FDA-approved anti-cancer drugs [1] [2].

- Specific Interaction: Among several potential interactions identified, the binding between the drug This compound and the protein products of the FABP6 gene showed significant promise and was selected for further analysis [1] [2].

- FABP6 as a Biomarker: Independent clinical and molecular biology studies have consistently shown that FABP6 is overexpressed in colorectal cancer (CRC) tissues compared to normal adjacent tissue, but its expression is dramatically decreased in lymph node metastases [4] [5]. This pattern suggests a role in early carcinogenesis, making it a potential diagnostic biomarker and therapeutic target [4] [2] [5].

Experimental Evidence and Validation

The following table summarizes the key experimental findings that support the FABP6-Abemaciclib interaction and the role of FABP6 in colon cancer.

| Evidence Type | Key Findings | Implications/Interpretation |

|---|---|---|

| Molecular Docking [1] [2] | Significant binding affinity and specificity between this compound and different protein conformations of FABP6. | Suggests a direct physical interaction, with this compound potentially inhibiting FABP6's function. |

| FABP6 Expression in CRC [4] [5] | FABP6 mRNA and protein levels are significantly higher in primary colorectal cancer tissue than in normal tissue. | Supports FABP6's role in tumorigenesis and its viability as a cancer-specific biomarker and target. |

| Clinical Correlation [5] | High serum levels of FABP6 were an independent risk factor for CRC. Levels significantly decreased post-operative. | Further solidifies FABP6's clinical relevance as a diagnostic and potential prognostic marker. |

| Functional Role of FABP6 [4] | In vitro transfection of FABP6 resulted in weaker invasiveness but more dominant proliferation and less apoptosis. | Suggests FABP6 may contribute to tumor growth by promoting cell survival and proliferation rather than invasion. |

Detailed Experimental Protocol: Molecular Docking

For researchers looking to validate or explore this interaction further, the core methodology from the key study is outlined below [1] [2]:

Target Preparation:

- Identify all available 3D protein structures for the FABP6 gene from the Protein Data Bank (PDB).

- Perform necessary pre-processing steps, such as adding hydrogen atoms, assigning partial charges, and removing water molecules and original ligands.

Ligand Preparation:

- Obtain the 3D chemical structure of This compound from a database like PubChem.

- Optimize the structure for docking by minimizing its energy and setting correct rotatable bonds and torsion angles.

Molecular Docking:

- Define the binding site on the FABP6 protein structures. This can be a known binding pocket or predicted via blind docking.

- Use molecular docking software (e.g., AutoDock Vina, GOLD) to simulate and score the binding poses of this compound within the FABP6 binding site.

- Key scoring parameters include the binding affinity (kcal/mol) and the formation of specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Interaction Analysis:

- Analyze the top-ranked docking poses to determine the binding mode.

- Visualize the results to identify specific amino acid residues in FABP6 that interact with this compound.

Biological Pathways and Workflow

The integration of computational and biological validation in the research can be summarized in the following workflow diagram:

The diagram illustrates the logical flow from initial data mining to the final hypothesis. It is crucial to note that the path beyond the computational discovery requires experimental validation in cellular and animal models, which, based on the available search results, has not yet been fully reported.

Discussion and Future Directions

The discovery of the FABP6-Abemaciclib interaction via computational methods presents a compelling case for drug repurposing, but it also highlights several key considerations for clinical translation:

- Mechanism of Action: The exact functional consequence of this compound binding to FABP6 is not yet fully elucidated [1] [2]. While this compound is a known CDK4/6 inhibitor, its binding to FABP6 suggests a potential secondary mechanism of action that could impact lipid metabolism and signaling pathways within cancer cells [6] [7].

- Need for Experimental Validation: The in silico findings require rigorous in vitro and in vivo validation. Essential next steps include:

- Cellular Assays: Testing the efficacy of this compound in FABP6-high vs. FABP6-low colon cancer cell lines, assessing impacts on proliferation, apoptosis, and colony formation.

- Animal Models: Evaluating the anti-tumor effect of this compound in xenograft models derived from FABP6-overexpressing colon cancer cells.

- Clinical Potential: If validated, this interaction could lead to a novel therapeutic strategy for a subset of colon cancer patients with high FABP6 expression. Furthermore, FABP6 itself shows strong potential as a diagnostic and prognostic serum biomarker [5].

Conclusion

Current research indicates a promising in silico interaction between this compound and the FABP6 protein, a gene overexpressed in colorectal cancer. This discovery, rooted in computational biology, offers a plausible rationale for investigating this compound as a repurposed therapy for colon cancer. However, this potential remains a hypothesis until confirmed by direct experimental evidence in the laboratory and clinic.

References

- 1. Molecular docking and machine learning analysis of ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and machine learning analysis of ... [bmcmolcellbiol.biomedcentral.com]

- 3. Molecular docking and machine learning analysis of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid binding protein 6 is overexpressed in colorectal ... [pubmed.ncbi.nlm.nih.gov]

- 5. High expression of FABP4 and FABP6 in patients with ... [wjso.biomedcentral.com]

- 6. Diverse roles of fatty acid binding proteins (FABPs) in ... [sciencedirect.com]

- 7. Fatty acid-binding proteins in cancers [pubmed.ncbi.nlm.nih.gov]

Abemaciclib ATP-competitive kinase inhibitor reversible

Kinase Inhibition Profile

Beyond CDK4/6, Abemaciclib inhibits several other kinases, which contributes to its distinct biological effects and safety profile.

| Kinase Target | Reported IC₅₀ or Kᵢ values | Functional Consequences |

|---|---|---|

| CDK4/CyclinD3 | IC₅₀ not specified in sources | Primary target; cell cycle arrest [1]. |

| CDK6/CyclinD3 | IC₅₀ not specified in sources | Primary target; cell cycle arrest [1]. |

| CDK9 | ~57 nM [2] | Potential effects on transcription [2]. |

| DYRK1A | Potency similar to CDK4/6 [1] | Role in transcriptional regulation [1]. |

| HIPK2 | ~31 nM [2] | Role in transcriptional regulation and stress response [1]. |

| HIPK3 | Potently inhibited [1] | Role in transcriptional regulation [1]. |

| PIM1 | ~50 nM [2] | - |

Experimental & Clinical Insights

Core Mechanistic Experiments

To investigate this compound's core mechanisms, several standard experimental approaches are used.

Clonogenic Cell Survival Assay

- Purpose: To assess the long-term cytotoxic effects and radiosensitization potential of this compound [3].

- Methodology: Cells are treated with the drug (e.g., 10 μM this compound for 24 hours) and irradiated. After a period of growth, colonies are fixed, stained, and counted. Radiation dose-modifying factors (DMFs) are calculated to quantify enhancement of radiosensitivity [3].

Immunoblotting for Target Engagement and Mechanism

- Purpose: To verify inhibition of primary targets and downstream signaling pathways [3].

- Methodology: Protein lysates are collected from treated cells. Immunoblotting is performed using specific antibodies to detect:

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

- Purpose: To study the epigenetic changes induced by prolonged CDK4/6 inhibition, such as enhancer remodeling [4].

- Methodology: Cells are treated with this compound for 7 days. Chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against histone marks like H3K27ac. Sequencing reveals genome-wide changes in enhancer activity [4].

Key Signaling Pathways

The following diagram summarizes the primary and secondary signaling pathways affected by this compound.

This compound's primary and secondary signaling pathways.

Emerging Research & Considerations

- Chromatin Remodeling: Prolonged treatment (7 days) induces widespread enhancer activation, including super-enhancers driving luminal differentiation genes and endogenous retroviral elements affecting interferon signaling [4].

- Novel Derivatives: Research into this compound derivatives aims to develop more selective and potent CDK4/6 inhibitors for monotherapy [2].

- Adverse Effects: Cutaneous adverse reactions are mediated by oxidative stress and inflammation in keratinocytes, with increased levels of IL-8 and MCP-1 [5].

References

- 1. This compound is a potent inhibitor of DYRK1A and HIP ... [nature.com]

- 2. Identification of this compound derivatives targeting cyclin ... [frontiersin.org]

- 3. This compound, a Selective CDK4/6 Inhibitor Enhances the ... [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibition reprograms the breast cancer enhancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase inhibitor this compound-induced ... [sciencedirect.com]

Blood-Brain Barrier Penetration: Introduction and Clinical Significance

References

- 1. Is there a role for CDK 4/6 inhibitors in breast cancer brain ... [pmc.ncbi.nlm.nih.gov]

- 2. ABCB1 and ABCG2 limit brain penetration and, together ... [sciencedirect.com]

- 3. Central nervous system-specific efficacy of CDK4/6 ... [oncotarget.com]

- 4. Frontiers | Differences in metabolic transport and resistance... [frontiersin.org]

- 5. Clinical protocol: Feasibility of evaluating this compound ... [journals.plos.org]

- 6. Clinical protocol: Feasibility of evaluating this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. metastatic breast cancer: A propensity-matched ... [pmc.ncbi.nlm.nih.gov]

- 8. Systematic review of the management of brain metastases ... [link.springer.com]

Comprehensive Technical Analysis: Abemaciclib-Mediated FOXM1 Transcriptional Suppression in Cancer Therapy

Introduction and Mechanistic Overview

The transcriptional regulation of FOXM1 (Forkhead box M1) by abemaciclib represents a crucial molecular mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer treatment. This compound, a selective ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant antitumor activity across various cancer types, particularly in hormone receptor-positive (HR+) breast cancer. FOXM1, recognized as a master regulator of cell cycle progression and oncogenesis, functions as a proliferation-specific transcription factor that coordinates the expression of genes essential for G1/S transition, DNA repair, mitotic entry, and proper execution of mitosis. The functional interplay between this compound and FOXM1 occurs through the retinoblastoma protein (Rb) pathway, where inhibition of CDK4/6 kinase activity prevents phosphorylation of Rb, leading to cell cycle arrest and subsequent downregulation of E2F-transactivated genes, including FOXM1 itself. This mechanistic relationship positions FOXM1 not only as a downstream effector but also as a key biomarker for monitoring this compound's therapeutic activity and understanding resistance mechanisms that may emerge during treatment.

The significance of this regulatory axis extends beyond cell cycle control, as FOXM1 overexpression has been documented in numerous human cancers and is frequently associated with advanced disease stage, metastasis, therapeutic resistance, and poor clinical outcomes. FOXM1 exerts its oncogenic functions through transcriptional regulation of target genes involved in multiple hallmark capabilities of cancer, including sustained proliferation, evasion of growth suppressors, resistance to cell death, genomic instability, and activation of invasion and metastasis pathways. The ability of this compound to suppress FOXM1 transcriptional networks therefore represents a promising therapeutic approach for targeting aggressive and treatment-resistant cancers. Furthermore, emerging evidence suggests that continuous this compound exposure induces durable FOXM1 suppression, leading to sustained antitumor effects through the induction of cellular senescence, apoptosis, and metabolic alterations in cancer cells, highlighting the multifaceted nature of this regulatory relationship.

Molecular Mechanism of this compound-Induced FOXM1 Suppression

Core Signaling Pathway

The transcriptional suppression of FOXM1 by this compound occurs through a well-defined molecular cascade initiated by specific inhibition of CDK4/6 kinase activity. In normal cell cycle progression, CDK4/6 complexes with D-type cyclins phosphorylate the retinoblastoma protein (Rb) during mid-to-late G1 phase, leading to partial inactivation of Rb's growth-suppressive functions and subsequent release of E2F transcription factors. The liberated E2Fs then activate transcription of genes required for S-phase entry, including FOXM1. This compound disrupts this progression by competitive inhibition at the ATP-binding site of CDK4/6, thereby maintaining Rb in its active, hypophosphorylated state. This active Rb continues to sequester E2F transcription factors, preventing the transcriptional activation of FOXM1 and other E2F-target genes essential for cell cycle progression.

Beyond this canonical pathway, additional mechanisms contribute to FOXM1 suppression by this compound. FOXM1 itself is regulated by phosphorylation events throughout the cell cycle, including CDK-mediated phosphorylation that stabilizes the protein and enhances its transcriptional activity. Specifically, CDK4/6 phosphorylates multiple sites in the FOXM1 C-terminus during late G1 phase, stabilizing the protein and stimulating its transcriptional activity to drive expression of genes important in G1/S transition. This compound disrupts this positive feedback loop by preventing CDK4/6-mediated phosphorylation of FOXM1, resulting in decreased FOXM1 protein stability and accelerated degradation. Furthermore, continuous this compound exposure has been shown to induce a senescence response in ER+ breast cancer cells, characterized by accumulation of β-galactosidase, formation of senescence-associated heterochromatin foci, and sustained decrease in FOXM1-positive cells, even after drug removal. This durable suppression of FOXM1 contributes to the long-term antitumor effects observed with this compound treatment.

FOXM1 Transcriptional Network Suppression

The following diagram illustrates the core pathway through which this compound mediates transcriptional suppression of FOXM1:

This compound suppresses FOXM1 transcription via CDK4/6-RB-E2F pathway inhibition.

The suppression of FOXM1 transcriptional activity by this compound has far-reaching consequences on cancer cell biology, as FOXM1 regulates an extensive network of target genes involved in multiple aspects of tumorigenesis. Key FOXM1 target genes include:

- Cell cycle regulators: CCNB1 (Cyclin B1), CCNE1 (Cyclin E1), CDC25B, PLK1, AURKB, and BIRC5 (Survivin)

- DNA damage repair components: BRCA1, BRCA2, XRCC1, and EXO1

- Metastasis and angiogenesis factors: VEGF, MMP2, MMP9

- Drug resistance mediators: ABC transporters (ABCB1, ABCG2)

This compound treatment results in coordinated downregulation of this FOXM1-dependent transcriptional network, leading to G1 cell cycle arrest, impaired DNA repair capacity, reduced invasive potential, and increased sensitivity to chemotherapeutic agents. The comprehensive nature of this transcriptional reprogramming explains the broad antitumor activity observed with this compound across multiple cancer types, particularly those dependent on intact Rb function. Additionally, the reduction in DNA repair gene expression creates a therapeutic vulnerability that can be exploited through combination strategies with DNA-damaging agents, highlighting the clinical relevance of understanding FOXM1 transcriptional networks in the context of CDK4/6 inhibition.

Quantitative Experimental Data and Potency Assessment

This compound Potency and FOXM1 Suppression Metrics

The efficacy of this compound in suppressing FOXM1 and downstream targets has been quantitatively established through various preclinical studies. The table below summarizes key experimental data from biochemical and cellular assays:

Table 1: Quantitative Measures of this compound Activity in FOXM1 Suppression

| Experimental System | Measured Parameter | Value/EC₅₀ | Additional Observations | Source |

|---|---|---|---|---|

| Biochemical assay | CDK4/cyclin D1 inhibition (KiATP) | 0.6 nM ± 0.3 nM | ~14-fold specificity for CDK4 over CDK6 | [1] |

| Biochemical assay | CDK6/cyclin D3 inhibition (KiATP) | 8.2 nM ± 1.1 nM | High selectivity over other CDKs including CDK9 | [1] |

| MCF7 cells (ER+ breast cancer) | BrdU incorporation (proliferation) | EC₅₀ = 0.178 µM ± 0.0655 | Concentration-dependent decrease in DNA synthesis | [1] |

| EFM-19 cells (ER+ breast cancer) | Ki-67 expression | EC₅₀ = 0.0167 µM ± 0.002 | Marked reduction in proliferation marker | [1] |

| MCF7 cells (ER+ breast cancer) | Ki-67 expression | EC₅₀ = 0.0421 µM ± 0.002 | Consistent anti-proliferative effect across models | [1] |

| Multiple ER+ breast cancer lines | FOXM1-positive cells (senescence) | Significant decrease at 0.1-1 µM | Associated with β-galactosidase accumulation & SAHF formation | [1] |

| Xenograft models | Tumor growth regression | Significant at 50-75 mg/kg doses | Demonstrated in vivo efficacy | [1] [2] |

Comparative FOXM1 Inhibitor Profiles

Research has identified several direct FOXM1 inhibitors with varying mechanisms of action. The table below compares these experimental compounds:

Table 2: Experimental FOXM1 Inhibitors and Combination Effects with CDK4/6 Inhibition

| FOXM1 Inhibitor | Mechanism of Action | Combination with CDK4/6 Inhibitors | Cancer Models | Key Findings | |---------------------|-------------------------|--------------------------------------|-------------------|-----------------| | NB73/NB115 | Specific FOXM1 inhibition | Synergistic with this compound, palbociclib, ribociclib | HR+ breast cancer | Suppressed cell cycle progression and induced apoptosis | [3] | | STL001 | FOXM1 nuclear translocation blockade and degradation | Not tested but proposed | Solid cancers | 50x more potent than predecessor STL427944 | [4] | | RCM-1 | Disruption of FOXM1-β-catenin interaction | Not tested but proposed | Multiple cancers | Anti-tumor activity in xenografts without observed toxicity | [3] | | FDI-6 | DNA binding domain interference | Not tested but proposed | Various | Binds FOXM1 DBD, preventing DNA interaction | [3] | | Thiostrepton | Proteasome-mediated FOXM1 reduction | Not tested but proposed | Breast cancer, others | Natural compound with multiple mechanisms | [5] | | Siomycin A | FOXM1 phosphorylation blockade | Not tested but proposed | Various | First small-molecule FOXM1 inhibitor identified | [5] |

The data demonstrate that this compound achieves potent FOXM1 suppression at clinically relevant concentrations, with distinct effects observed across different cellular contexts. The combination of this compound with direct FOXM1 inhibitors represents a promising approach for enhanced antitumor activity, particularly in treatment-resistant settings.

Experimental Protocols for Investigating this compound-FOXM1 Effects

In Vitro Assessment of FOXM1 Suppression

Cell Culture and Treatment Conditions:

- Utilize Rb-proficient cancer cell lines with appropriate biological context (e.g., MCF7, T-47D, ZR-75-1 for ER+ breast cancer; HCT116 for colorectal cancer)

- Culture cells in recommended media supplemented with 10% FBS and maintain at 37°C in 5% CO₂ atmosphere

- Prepare this compound stock solutions in DMSO at 10-100 mM concentration, storing at -80°C

- Treat cells at 70-80% confluency with this compound concentrations ranging from 0.01 µM to 10 µM for dose-response studies

- Include vehicle control (DMSO at equivalent concentration, typically <0.1%)

- For time-course experiments, collect samples at 0, 6, 12, 24, 48, and 72 hours post-treatment

FOXM1 Expression Analysis:

- Protein Level Assessment: Harvest cells using RIPA buffer with protease and phosphatase inhibitors. Separate 20-50 µg total protein by SDS-PAGE (7-10% gel), transfer to PVDF membrane, and immunoblot using anti-FOXM1 antibodies (e.g., Cell Signaling #D12D5 at 1:1000). Use phospho-specific antibodies (e.g., anti-pFOXM1 Thr600 #D9M6G) to assess phosphorylation status. Normalize to loading controls (β-actin, GAPDH).

- mRNA Level Assessment: Extract total RNA using TRIzol reagent, synthesize cDNA, and perform qRT-PCR with FOXM1-specific primers. Reference sequences: FOXM1 forward 5'-CGGGACCTGGAGAAAATGTA-3', reverse 5'-GGACACAGTGTATTGGTGGG-3'. Normalize to housekeeping genes (GAPDH, β-actin).

- Immunofluorescence Analysis: Culture cells on chamber slides, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with anti-FOXM1 primary antibody overnight at 4°C. Detect with fluorophore-conjugated secondary antibody and visualize using confocal microscopy. Quantify nuclear versus cytoplasmic localization.

Functional Assays for FOXM1 Activity

Cell Cycle Analysis:

- Harvest this compound-treated and control cells by trypsinization

- Fix in 70% ethanol at -20°C for at least 2 hours

- Wash with PBS and incubate with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes at 37°C

- Analyze DNA content using flow cytometry, quantifying cell distribution in G0/G1, S, and G2/M phases

- Correlate cell cycle changes with FOXM1 expression levels

Senescence-Associated β-Galactosidase Staining:

- Culture cells in 6-well plates and treat with this compound (0.1-1 µM) for 72-120 hours

- Wash with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes

- Incubate with X-Gal staining solution (1 mg/mL X-Gal, 40 mM citric acid/phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) at 37°C overnight in a dry incubator (without CO₂)

- Quantify senescent cells (blue staining) as percentage of total cells across multiple fields

Chromatin Immunoprecipitation (ChIP) for FOXM1 DNA Binding:

- Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature

- Quench with 125 mM glycine, harvest cells, and lyse with SDS lysis buffer

- Sonicate chromatin to 200-500 bp fragments

- Immunoprecipitate with anti-FOXM1 antibody or species-matched IgG control

- Reverse crosslinks, purify DNA, and analyze FOXM1 target promoters (CCNB1, CDC25B, AURKB, PLK1) by qPCR

Proliferation and Viability Assays:

- BrdU/EdU Incorporation: Incubate cells with 10 µM BrdU/EdU for 2-4 hours before harvesting. Detect using anti-BrdU/EdU antibodies according to manufacturer protocols. Quantify percentage of incorporated cells by flow cytometry.

- Colony Formation Assay: Seed cells at low density (500-1000 cells/well in 6-well plates), treat with this compound for 10-14 days, fix with methanol, stain with crystal violet (0.5% w/v), and count colonies (>50 cells).

- Metabolic Activity: Use MTT or WST-1 assays according to manufacturer instructions, measuring absorbance at 450-570 nm after 1-4 hours incubation.

Therapeutic Implications and Combination Strategies

Clinical Relevance and Biomarker Development

The this compound-FOXM1 regulatory axis has significant implications for cancer therapy, particularly in the management of HR+ breast cancer where CDK4/6 inhibitors have become standard of care. FOXM1 expression levels may serve as both a predictive biomarker for this compound response and a pharmacodynamic indicator of target engagement. Clinical evidence demonstrates that this compound monotherapy produces clinical benefit in approximately 70% of patients with advanced breast cancer, with a median progression-free survival of 8.8 months in heavily pretreated HR+ patients [6]. The correlation between FOXM1 downregulation and therapeutic response strengthens the rationale for developing FOXM1 as a companion biomarker.

The sustained suppression of FOXM1 following this compound treatment has important clinical implications for dosing schedules and combination strategies. Unlike palbociclib and ribociclib, which require treatment breaks due to hematological toxicity, this compound can be administered continuously, resulting in prolonged FOXM1 suppression and enhanced antitumor effects [1] [6]. This continuous dosing schedule may be particularly important for maintaining control over FOXM1-driven transcriptional networks and preventing cancer cell recovery. Additionally, the ability of this compound to penetrate the blood-brain barrier and suppress FOXM1 in central nervous system tumors expands its potential utility in managing brain metastases, which often exhibit elevated FOXM1 expression [2].

Rational Combination Therapies

The intersection of CDK4/6 inhibition and FOXM1 suppression creates unique opportunities for rational combination therapies:

FOXM1 Inhibitor Combinations: Preclinical evidence demonstrates that combining CDK4/6 inhibitors with direct FOXM1 inhibitors (NB73, NB115) produces synergistic effects in HR+ breast cancer models, enhancing cell cycle arrest and apoptosis induction [3]. This combination strategy may be particularly effective in tumors with inherent or acquired resistance to CDK4/6 inhibition.

DNA-Damaging Agents: FOXM1 suppression impairs DNA repair pathways, creating synthetic lethality with DNA-damaging chemotherapies (platinum analogs) and PARP inhibitors. This approach is especially relevant in BRCA-proficient cancers where homologous recombination remains functional [3] [7].

Endocrine Therapy: The combination of this compound with fulvestrant demonstrates superior efficacy compared to either agent alone in HR+ breast cancer, with median progression-free survival of 16.4 months versus 9.3 months for fulvestrant alone [6]. FOXM1 suppression likely contributes to this enhanced activity by counteracting alternative resistance pathways.

Targeted Agent Combinations: Emerging evidence supports combinations with PI3K/AKT/mTOR pathway inhibitors, BCL-2 inhibitors (venetoclax), and immunotherapy agents, where FOXM1 suppression may enhance susceptibility to these targeted approaches [3] [4].

The following diagram illustrates key combination strategies that leverage this compound-mediated FOXM1 suppression:

Combination strategies leveraging this compound-induced FOXM1 suppression.

Conclusion and Future Directions

The transcriptional regulation of FOXM1 by this compound represents a crucial mechanism underlying the therapeutic efficacy of CDK4/6 inhibition in cancer. Through precise disruption of the CDK4/6-Rb-E2F-FOXM1 axis, this compound induces durable cell cycle arrest, senescence programs, and coordinated suppression of FOXM1-dependent transcriptional networks that drive tumor progression and therapeutic resistance. The quantitative data from preclinical studies demonstrate potent FOXM1 suppression at clinically achievable concentrations, supporting the biological relevance of this mechanism.

Future research directions should focus on several key areas:

- Biomarker Development: Validation of FOXM1 expression and phosphorylation status as predictive biomarkers for patient stratification

- Resistance Mechanisms: Elucidation of pathways that bypass FOXM1 dependence during acquired resistance to this compound

- Novel Combination Strategies: Systematic evaluation of rational drug combinations that leverage FOXM1 suppression

- Translational Applications: Extension of this compound-FOXM1 targeting beyond breast cancer to other FOXM1-driven malignancies

The continued investigation of this compound's effects on FOXM1 transcriptional networks will undoubtedly yield important insights for cancer drug development and personalized treatment approaches. As our understanding of this relationship deepens, so too will our ability to harness CDK4/6 inhibition for improved patient outcomes across multiple cancer types.

References

- 1. Preclinical characterization of this compound in hormone receptor... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. The Promise of Combination Therapies with FOXM1 ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel FOXM1 inhibitor STL001 sensitizes human cancers ... [nature.com]

- 5. FoxM1: a potential drug target for glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved CDK4&6 Inhibitors in Breast Cancer [targetedonc.com]

- 7. BRCA1 and BRCA2 gene expression: p53- and cell cycle ... [nature.com]

LC-MS/MS method quantification Abemaciclib cell lysates

Scientific Background and Application

This LC-MS/MS method was developed to investigate drug-transporter interactions in glioblastoma (GBM) cell models. The study explored why the combination of the CDK4/6 inhibitor Abemaciclib and the EZH2 inhibitors GSK126 or Tazemetostat shows synergistic antitumor effects [1] [2].

- Key Finding: The research demonstrated that this compound inhibits multidrug transporters (ABCB1 and ABCG2) at the plasma membrane. This inhibition increases the intracellular concentration of co-administered drugs like Tazemetostat and GSK126, which are transporter substrates, thereby contributing to the enhanced anticancer effect [1] [2].

- Method Uniqueness: This was the first validated method for the simultaneous quantification of this compound and these EZH2 inhibitors in cell lysates, providing a valuable tool for studying drug-drug interactions at the transport level [1].

Detailed Experimental Protocol

Here is the step-by-step protocol for sample preparation and analysis based on the published method [1] [3].

Materials and Reagents

- Analytes: this compound, GSK126, Tazemetostat [1]

- Internal Standard (IS): Palbociclib [1]

- Solvents: LC-MS grade water, methanol, and acetonitrile [1]

- Preparation Solvent: Dimethyl sulfoxide (DMSO) for stock solutions [1]

Sample Preparation Procedure

- Cell Lysis: Use a suspension of lysed cells in 20 mM Tris buffer, pH 7.4 [3].

- Sample Aliquoting: Transfer 200 µL of the cell lysate into a 1.5 mL microtube [3].

- Internal Standard Addition: Add 20 µL of the IS working solution (10 µM Palbociclib in methanol) [3].

- Analyte Addition (for standards): For calibration and quality control (QC) samples, add 20 µL of the appropriate working solution. For study samples, add 20 µL of blank methanol [3].

- Mixing and Analysis: Mix the contents thoroughly. The samples are then ready for LC-MS/MS analysis [3].

LC-MS/MS Instrumentation and Conditions

The method was validated on a specific system, but parameters can be optimized for your instrument.

| Parameter | Description |

|---|---|

| HPLC System | Not specified in excerpts; can be adapted to standard systems. |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Chromatographic Conditions:

- Column: Not specified in excerpts; a reverse-phase C18 column is typical for such analyses.

- Mobile Phase: Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile [4].

- Gradient Elution: A generic gradient for small molecules can be used (e.g., starting from 5% B to 95% B over a few minutes).

Method Validation Summary

The method was rigorously validated according to the ICH M10 guideline [1]. The following tables summarize the key validation parameters.

| Validation Parameter | Result for this compound | Result for GSK126 | Result for Tazemetostat |

|---|---|---|---|

| Calibration Range | 0.10 - 25.0 µM [1] | 0.50 - 125 µM [1] | 0.50 - 125 µM [1] |

| LLOQ | 0.10 µM [1] | 0.50 µM [1] | 0.50 µM [1] |

| Accuracy (QC levels) | Within acceptable criteria [1] | Within acceptable criteria [1] | Within acceptable criteria [1] |

| Precision (QC levels) | Within acceptable criteria [1] | Within acceptable criteria [1] | Within acceptable criteria [1] |

| QC Level | This compound Concentration (µM) | GSK126 Concentration (µM) | Tazemetostat Concentration (µM) |

|---|---|---|---|

| LLOQ | 0.10 [1] | 0.50 [1] | 0.50 [1] |

| Low (QC-L) | 0.25 [1] | 1.25 [1] | 1.25 [1] |

| Medium (QC-M) | 10.0 [1] | 50.0 [1] | 50.0 [1] |

| High (QC-H) | 20.0 [1] | 100 [1] | 100 [1] |

The method also successfully demonstrated acceptable specificity, linearity, recovery, and stability for all three analytes in cell lysates, meeting all pre-defined acceptance criteria [1] [5].

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from cell culture to data analysis:

Key Insights for Researchers

- Transporter Interactions are Crucial: This method highlights the importance of considering ABCB1/ABCG2 transporter-mediated interactions in combination therapy, which can significantly alter intracellular drug exposure and efficacy [1] [2].

- Robustness for Cell Lysates: The validation confirms the method's reliability for the complex matrix of cell lysates, making it suitable for similar intracellular pharmacokinetic or drug interaction studies [1] [5].

- Adaptability: While developed for specific cancer drugs in GBM models, this protocol's sample preparation and LC-MS/MS framework can be adapted for other small-molecule inhibitors in different cell lines.

References

- 1. Validation of an LC-MS/MS Method for the Simultaneous ... [mdpi.com]

- 2. Validation of an LC-MS/MS Method for the Simultaneous ... [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS Method for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for ... [sciencedirect.com]

- 5. 8 Essential Characteristics of LC-MS/MS Method Validation [resolian.com]

Comprehensive Application Notes and Protocols for Abemaciclib Intracellular Accumulation Assays in Cancer Research

Introduction to Abemaciclib and Rationale for Intracellular Accumulation Assays

This compound (marketed as Verzenio) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. As a targeted therapy, this compound works by blocking the transition from the G1 to S phase of the cell cycle through inhibition of retinoblastoma (Rb) protein phosphorylation, ultimately leading to cell cycle arrest and suppression of cancer cell proliferation. Unlike conventional chemotherapy, this compound specifically targets cancer cells with dysregulated cyclin D-CDK4/6-Rb pathway signaling, which is frequently observed in various malignancies including breast cancer, non-small cell lung cancer (NSCLC), glioblastoma (GBM), and endometrial cancer.

The intracellular concentration of this compound is a critical determinant of its therapeutic efficacy and resistance patterns. As a known substrate of ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), this compound's cellular uptake can be significantly influenced by these efflux transporters. Recent research has demonstrated that this compound also functions as an inhibitor of these transporter proteins, potentially leading to drug-drug interactions and altered pharmacokinetics when co-administered with other transporter substrates. This property has sparked interest in investigating this compound's potential to overcome multidrug resistance in cancer therapy. The development of robust, validated methods for quantifying intracellular this compound concentrations is therefore essential for understanding its transport dynamics, explaining synergistic effects in combination therapies, and optimizing dosing regimens in different cancer types.

Table 1: Key Properties of this compound Relevant to Intracellular Accumulation Studies

| Property | Description | Research Significance |

|---|---|---|

| Molecular Target | CDK4/6 inhibitor | Induces G1 cell cycle arrest via Rb protein dephosphorylation |

| Transporter Status | Substrate of ABCB1 and ABCG2 | Cellular uptake limited by efflux transporters |

| Additional Inhibition | Inhibits ABCB1, ABCG2, and ABCC1 | Potential for drug-drug interactions and reversed MDR |

| Protein Binding | ~96% to human plasma proteins | Free fraction available for cellular uptake may be limited |

| Metabolism | Primarily via CYP3A4 | Drug interactions with CYP3A4 inhibitors/inducers |

| BBB Penetration | Effectively crosses blood-brain barrier | Relevant for CNS malignancies and metastases |

Developed LC-MS/MS Method for Simultaneous Intracellular Detection

Chromatographic and Mass Spectrometric Conditions

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous detection of this compound and EZH2 inhibitors (GSK126 and tazemetostat) in cell lysates employs a simple and robust approach that has been validated according to the International Council for Harmonisation (ICH) guideline M10 on bioanalytical method validation. The chromatographic separation utilizes a reverse-phase column with a binary mobile phase system consisting of water and methanol or acetonitrile, both supplemented with 0.1% formic acid to enhance ionization efficiency. The gradient elution program is optimized to achieve baseline separation of all analytes and the internal standard within a runtime of less than 10 minutes, facilitating high-throughput analysis of numerous cell culture samples.

Mass spectrometric detection is performed using a triple quadrupole instrument operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters are optimized for each compound to maximize sensitivity: this compound is monitored using specific precursor-to-product ion transitions that provide the highest signal intensity with minimal background interference. Palbociclib serves as the internal standard (IS) for quantification, correcting for variability in sample preparation and ionization efficiency. The mass spectrometer parameters, including collision energy, declustering potential, and source temperature, are carefully optimized to ensure reproducible and sensitive detection of all analytes at low nanomolar concentrations, which is essential for accurately quantifying intracellular drug levels that are typically in the micromolar range.

Sample Preparation Procedure

The sample preparation protocol is designed to efficiently extract this compound and co-analyzed drugs from cell lysates while minimizing matrix effects and maintaining the integrity of the analytes. The procedure follows these critical steps:

Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug and then lysed using a suitable lysis buffer (e.g., 20 mM Tris buffer, pH 7.4) followed by freeze-thaw cycles or sonication to ensure complete cell disruption.

Protein Precipitation: A 200 μL aliquot of the cell lysate is transferred to a microtube, and 20 μL of internal standard working solution (10 μM palbociclib in methanol) is added. Proteins are precipitated by adding 400 μL of ice-cold acetonitrile or methanol, followed by vigorous vortexing for 1-2 minutes.

Centrifugation and Collection: The samples are centrifuged at ≥14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. The supernatant is carefully transferred to a new tube to avoid disturbing the protein pellet.